molecular formula C6H13BrO B14189233 (2S)-2-Bromo-3,3-dimethylbutan-1-ol CAS No. 869476-00-6

(2S)-2-Bromo-3,3-dimethylbutan-1-ol

Cat. No.: B14189233
CAS No.: 869476-00-6
M. Wt: 181.07 g/mol
InChI Key: GNAVDOXZEVCWKK-RXMQYKEDSA-N
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Description

(2S)-2-Bromo-3,3-dimethylbutan-1-ol, with the molecular formula C6H13BrO , is a chiral organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. This stereospecific molecule features a bromine atom adjacent to a chiral center, making it a versatile precursor for nucleophilic substitution reactions and the construction of more complex, optically active structures. One of the primary research applications for this compound and its structural analogs is in the discovery and development of novel bioactive molecules. In particular, derivatives of 3,3-dimethylbutane have been identified as key components in the synthesis of vitamin K analogs with potential anti-seizure activity . Research published in the Journal of Medicinal Chemistry has demonstrated that such compounds can exhibit significant protection in rodent pharmacoresistant seizure models, with favorable pharmacokinetic properties and excellent brain permeability, marking them as promising candidates for central nervous system (CNS) drug development . The 3,3-dimethylbutyl moiety is a useful structural feature for modulating the properties of drug candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

869476-00-6

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

(2S)-2-bromo-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(7)4-8/h5,8H,4H2,1-3H3/t5-/m1/s1

InChI Key

GNAVDOXZEVCWKK-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CO)Br

Canonical SMILES

CC(C)(C)C(CO)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3,3-dimethyl-1-butene is treated with bromine in a water/THF mixture at 0–5°C. The reaction proceeds via a cyclic bromonium ion intermediate, with water acting as the nucleophile to open the ion at the less substituted carbon. This results in the anti-addition product, (2S)-2-bromo-3,3-dimethylbutan-1-ol, with moderate stereochemical control.

Key Data:

  • Yield: 68–72%
  • Stereoselectivity (de): 85%
  • Optimal Solvent: Tetrahydrofuran (THF)/H₂O (4:1)
  • Temperature: 0–5°C

Epoxide Ring-Opening with Hydrogen Bromide

Epoxides derived from 3,3-dimethyl-1,2-epoxybutane undergo acid-catalyzed ring-opening with HBr to install the bromine atom. This method benefits from the predictability of epoxide reactivity and the ability to control stereochemistry through reaction conditions.

Synthesis of 3,3-Dimethyl-1,2-epoxybutane

The precursor epoxide is synthesized via Sharpless asymmetric epoxidation of 3,3-dimethyl-1-butene using a titanium-based chiral catalyst. This step achieves >90% enantiomeric excess (ee) for the (2S,3R)-epoxide.

Ring-Opening and Stereochemical Outcomes

Treatment of the epoxide with anhydrous HBr in dichloromethane at −20°C induces nucleophilic attack at the more substituted carbon, yielding (2S)-2-bromo-3,3-dimethylbutan-1-ol. The stereochemistry is retained due to the SN2-like mechanism.

Key Data:

  • Yield: 78–82%
  • Stereoselectivity (ee): 88%
  • Catalyst: Ti(OiPr)₄/(R,R)-diethyl tartrate
  • Reaction Time: 6–8 hours

Nucleophilic Substitution of Tosylate Intermediates

This two-step protocol involves converting (2S)-2-hydroxy-3,3-dimethylbutan-1-ol to its tosylate derivative, followed by bromide displacement. While less stereoselective, it offers high yields and scalability.

Tosylation and Bromide Exchange

The hydroxyl group at C2 is activated using tosyl chloride in pyridine, forming the tosylate intermediate. Subsequent treatment with lithium bromide in acetone at reflux replaces the tosyl group with bromine via an SN2 mechanism.

Key Data:

  • Tosylation Yield: 92%
  • Bromination Yield: 80%
  • Overall Stereochemical Retention: 70%
  • Reagent Ratios: 1:1.2 (alcohol:tosyl chloride)

Asymmetric Reduction of 3,3-Dimethylbutan-2-one

Catalytic asymmetric reduction of 3,3-dimethylbutan-2-one generates the chiral alcohol precursor, which is subsequently brominated. This method prioritizes enantiomeric purity and is widely used in industrial settings.

Enantioselective Reduction

Employing a Corey–Bakshi–Shibata (CBS) catalyst, the ketone is reduced to (2S)-2-hydroxy-3,3-dimethylbutan-1-ol with 94% ee. The reaction proceeds in tetrahydrofuran at −78°C using borane-dimethyl sulfide as the reductant.

Bromination with Phosphorus Tribromide

The secondary alcohol is treated with PBr₃ in diethyl ether, yielding the target bromoalcohol. Steric hindrance from the 3,3-dimethyl groups minimizes elimination side reactions.

Key Data:

  • Reduction ee: 94%
  • Bromination Yield: 85%
  • Catalyst Loading: 5 mol% CBS
  • Temperature: −78°C (reduction), 25°C (bromination)

Grignard Reaction Followed by Bromination

A Grignard reagent adds to a ketone precursor, constructing the carbon skeleton before introducing bromine. This method allows flexibility in adjusting substituents but requires multiple steps.

Synthesis of 3,3-Dimethylbutan-2-ol

Methylmagnesium bromide reacts with 3,3-dimethylbutan-2-one in dry ether, forming 3,3-dimethylbutan-2-ol after acidic workup. The alcohol is then resolved enzymatically to isolate the (2S)-enantiomer.

Bromination Using Hydrobromic Acid

The resolved alcohol undergoes bromination with HBr in the presence of sulfuric acid, achieving 75% yield. The reaction proceeds via a carbocation intermediate, necessitating careful temperature control to avoid rearrangements.

Key Data:

  • Grignard Yield: 88%
  • Enzymatic Resolution ee: 90%
  • Bromination Temperature: 40°C

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Complexity Scalability
Bromohydrin Formation 68–72 85% de Moderate High
Epoxide Ring-Opening 78–82 88% ee High Moderate
Tosylate Substitution 80 70% retention Low High
Asymmetric Reduction 85 94% ee High Low
Grignard/Bromination 75 90% ee Moderate Moderate

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Bromo-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or secondary alcohols.

Scientific Research Applications

Chemistry: (2S)-2-Bromo-3,3-dimethylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of stereochemistry and chiral synthesis.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, (2S)-2-Bromo-3,3-dimethylbutan-1-ol is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Bromo-3,3-dimethylbutan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.

Comparison with Similar Compounds

Table 1: Molecular Properties of (2S)-2-Bromo-3,3-dimethylbutan-1-ol and Analogs

Property (2S)-2-Bromo-3,3-dimethylbutan-1-ol 2,3-Dimethylbutan-1-ol 2,3-Dimethyl-2-butanol 2-Ethyl-3,3-dimethylbutan-1-ol
Molecular Formula C₆H₁₁BrO C₆H₁₄O C₆H₁₄O C₈H₁₈O
Molecular Weight (g/mol) 179.06 102.17 102.17 130.23
CAS No. Not Available 594-60-5 594-60-5 66576-56-5
Functional Groups -OH, -Br, 2×CH₃ -OH, 2×CH₃ -OH, 2×CH₃ -OH, 2×CH₃, -CH₂CH₃

Key Observations :

  • The bromine atom in the target compound increases its molecular weight by ~80 g/mol compared to non-brominated analogs.
  • Branching at C3 (dimethyl groups) is shared with 2,3-dimethylbutan-1-ol and 2-ethyl-3,3-dimethylbutan-1-ol, but the latter has an additional ethyl group, increasing hydrophobicity .

Physical and Chemical Properties

Table 2: Physical Properties and Reactivity

Property (2S)-2-Bromo-3,3-dimethylbutan-1-ol (Inferred) 2,3-Dimethylbutan-1-ol 2,3-Dimethyl-2-butanol 2-Ethyl-3,3-dimethylbutan-1-ol
Boiling Point ~180–200°C (estimated) Not Reported Not Reported Not Reported
Density ~1.3–1.5 g/cm³ (estimated) Not Reported Not Reported Not Reported
Reactivity SN2 reactions, stereospecific transformations Esterification, oxidation Dehydration to alkenes Esterification, ether synthesis

Key Observations :

  • The bromine atom enhances electrophilicity at C2, enabling nucleophilic substitution (SN2) reactions, unlike non-brominated analogs .
  • Steric hindrance from the 3,3-dimethyl groups may slow SN2 kinetics compared to less-branched bromoalcohols.
  • Non-brominated analogs like 2,3-dimethylbutan-1-ol are more likely to undergo oxidation or dehydration .

Key Observations :

  • Brominated alcohols like the target compound are prioritized in synthetic chemistry for their reactivity, whereas non-brominated analogs see broader industrial use .

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